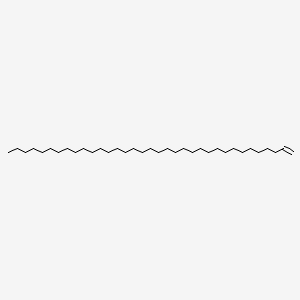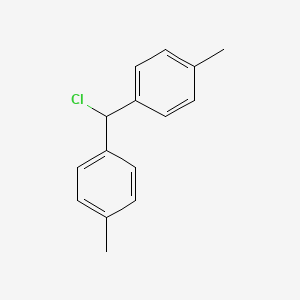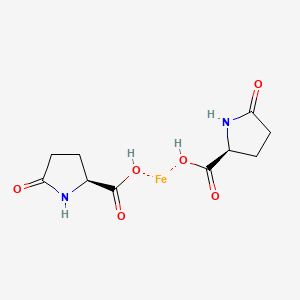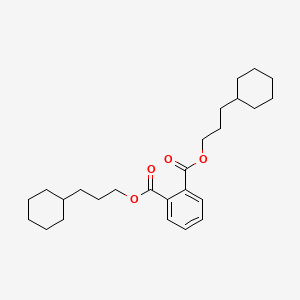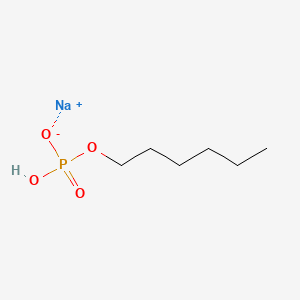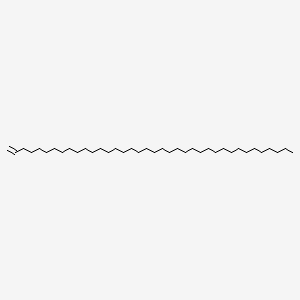
1-Octatriacontene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octatriacontene is a long-chain hydrocarbon with the molecular formula C38H76 . It is an unsaturated compound, specifically an alkene, characterized by the presence of a double bond between the first and second carbon atoms in its structure. This compound is part of the larger family of alkenes, which are known for their reactivity due to the presence of the carbon-carbon double bond.
Méthodes De Préparation
1-Octatriacontene can be synthesized through various methods, including:
Synthetic Routes: One common method involves the oligomerization of ethylene, where smaller ethylene units are combined to form longer chains. This process can be catalyzed by transition metal complexes.
Reaction Conditions: The reaction typically requires high pressure and temperature to facilitate the formation of long-chain hydrocarbons. Catalysts such as Ziegler-Natta catalysts are often employed to control the polymerization process.
Industrial Production Methods: Industrially, this compound can be produced through the Fischer-Tropsch synthesis, which converts a mixture of carbon monoxide and hydrogen into hydrocarbons using metal catalysts like iron or cobalt under high temperatures and pressures.
Analyse Des Réactions Chimiques
1-Octatriacontene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alkene into an epoxide or a diol using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of this compound can yield the corresponding alkane, 1-Octatriacontane, using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions: Typical reagents include hydrogen gas for reduction, halogens for substitution, and oxidizing agents for oxidation. These reactions often require specific conditions such as controlled temperatures and the presence of catalysts.
Major Products: The major products formed include epoxides, diols, alkanes, and dihalides, depending on the type of reaction and reagents used.
Applications De Recherche Scientifique
1-Octatriacontene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain alkenes in various chemical reactions.
Biology: In biological studies, it can be used to investigate the interactions of long-chain hydrocarbons with biological membranes.
Medicine: Research into its potential medicinal properties, such as its role in drug delivery systems, is ongoing.
Mécanisme D'action
The mechanism of action of 1-Octatriacontene in chemical reactions involves the reactivity of the carbon-carbon double bond. This double bond can participate in various addition reactions, where reagents add across the double bond, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparaison Avec Des Composés Similaires
1-Octatriacontene can be compared with other long-chain alkenes and alkanes:
Similar Compounds: Compounds such as 1-Octatriacontane (the saturated counterpart), 1-Hexatriacontene, and 1-Tetratriacontene share similar long-chain structures but differ in the number of carbon atoms and the presence or absence of double bonds.
Uniqueness: The presence of the double bond in this compound makes it more reactive compared to its saturated counterpart, 1-Octatriacontane.
Propriétés
Numéro CAS |
61868-16-4 |
|---|---|
Formule moléculaire |
C38H76 |
Poids moléculaire |
533.0 g/mol |
Nom IUPAC |
octatriacont-1-ene |
InChI |
InChI=1S/C38H76/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-38H2,2H3 |
Clé InChI |
PNGITPWPULMPMS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








